REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[CH:11]=[CH:10][NH:9][C:5]2=[N+:6]([O-])[CH:7]=1.P(Cl)(Cl)([Cl:14])=O>CN1C(=O)CCC1>[Br:1][C:2]1[C:3]([Cl:14])=[C:4]2[CH:11]=[CH:10][NH:9][C:5]2=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
19.18 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=[N+](C1)[O-])NC=C2
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Name
|
|
Quantity
|
41 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
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Control Type
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UNSPECIFIED
|
Setpoint
|
-20 °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to warm to 23° C. over 1 h after which it
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled on an ice bath
|
Type
|
CUSTOM
|
Details
|
quenched with water (800 mL)
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Type
|
FILTRATION
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Details
|
The solids were filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate and hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C2C(=NC1)NC=C2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |